molecular formula C12H15ClN4 B11785995 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11785995
M. Wt: 250.73 g/mol
InChI Key: KZSHYMRNYQLICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group, an isobutyl group, and a pyrazolyl group attached to the pyrimidine ring. It is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyrimidine derivative .

Scientific Research Applications

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and pyrazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the isobutyl group and the specific positioning of the pyrazolyl group. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

4-chloro-2-(2-methylpropyl)-6-(1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C12H15ClN4/c1-8(2)4-12-15-10(5-11(13)16-12)9-6-14-17(3)7-9/h5-8H,4H2,1-3H3

InChI Key

KZSHYMRNYQLICJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=N1)Cl)C2=CN(N=C2)C

Origin of Product

United States

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